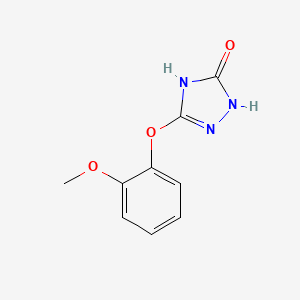
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one is an organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound features a triazole ring substituted with a methoxyphenoxy group, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2-methoxyphenol with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 5-(2-methoxyphenyl)-1,2,4-triazole-3-thiol. Finally, the thiol group is oxidized to form the desired this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group in the intermediate can be oxidized to form the final triazolone compound.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major product formed from these reactions is the this compound itself, along with various derivatives depending on the specific reaction conditions .
科学研究应用
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity. Additionally, the methoxyphenoxy group can enhance the compound’s binding affinity to its targets, increasing its efficacy .
相似化合物的比较
Similar Compounds
- 2-(2-methoxyphenoxy)ethylamine
- 4,6-dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine
- (±)-2-[(2-methoxyphenoxy)methyl]oxirane
Uniqueness
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher binding affinity and specificity for its molecular targets, making it a promising candidate for further research and development .
属性
CAS 编号 |
184677-57-4 |
|---|---|
分子式 |
C9H9N3O3 |
分子量 |
207.19 g/mol |
IUPAC 名称 |
3-(2-methoxyphenoxy)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H9N3O3/c1-14-6-4-2-3-5-7(6)15-9-10-8(13)11-12-9/h2-5H,1H3,(H2,10,11,12,13) |
InChI 键 |
POFJMCOBVBGOPW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OC2=NNC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
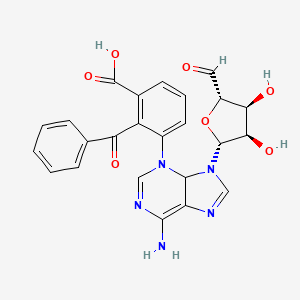
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)
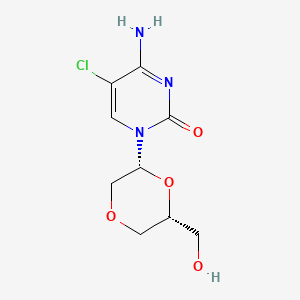
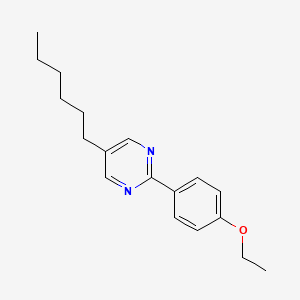
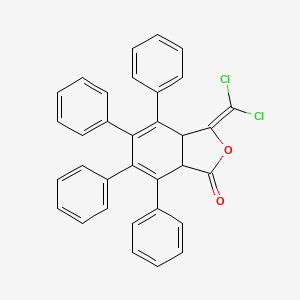
![6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12920429.png)
![8-Ethoxy-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B12920432.png)
![N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920435.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl-](/img/structure/B12920457.png)
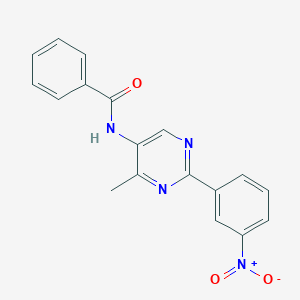
![2,6-Diamino-5-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12920465.png)
![3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione](/img/structure/B12920470.png)
